![molecular formula C10H16N2O2S B11879133 3-(Dimethylamino)-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one CAS No. 88051-81-4](/img/structure/B11879133.png)
3-(Dimethylamino)-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dimethylamino)-2-thioxo-1-oxa-3-azaspiro[4.5]decan-4-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a spirocyclic framework, which includes a dimethylamino group, a thioxo group, and an oxa-azaspiro moiety. The presence of these functional groups contributes to its diverse chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-2-thioxo-1-oxa-3-azaspiro[4.5]decan-4-one typically involves a multi-step process. One common method includes the one-pot three-component condensation of N-benzylpiperidone, the appropriate amine, and thioglycolic acid in toluene under reflux conditions using a Dean–Stark trap to remove water . This method ensures the formation of the spirocyclic structure with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Dimethylamino)-2-thioxo-1-oxa-3-azaspiro[4.5]decan-4-one undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, secondary amines, and substituted spirocyclic compounds
Applications De Recherche Scientifique
3-(Dimethylamino)-2-thioxo-1-oxa-3-azaspiro[4
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an anti-ulcer agent due to its activity in vivo.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of 3-(Dimethylamino)-2-thioxo-1-oxa-3-azaspiro[4.5]decan-4-one involves its interaction with specific molecular targets and pathways. The compound’s thioxo group can interact with biological macromolecules, leading to the modulation of enzymatic activity and cellular processes. Additionally, the dimethylamino group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-thia-4,8-diazaspiro[4.5]decan-3-one derivatives: These compounds share a similar spirocyclic framework and have been studied for their anti-ulcer activity.
Thiazolidin-4-one derivatives: These compounds also contain a thioxo group and have shown potential as anti-inflammatory and antimicrobial agents.
Uniqueness
3-(Dimethylamino)-2-thioxo-1-oxa-3-azaspiro[45]decan-4-one stands out due to its unique combination of functional groups and spirocyclic structure
Propriétés
Numéro CAS |
88051-81-4 |
|---|---|
Formule moléculaire |
C10H16N2O2S |
Poids moléculaire |
228.31 g/mol |
Nom IUPAC |
3-(dimethylamino)-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C10H16N2O2S/c1-11(2)12-8(13)10(14-9(12)15)6-4-3-5-7-10/h3-7H2,1-2H3 |
Clé InChI |
KNHSMVCIKGKYSE-UHFFFAOYSA-N |
SMILES canonique |
CN(C)N1C(=O)C2(CCCCC2)OC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


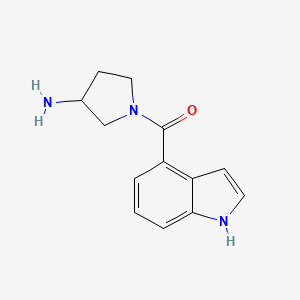


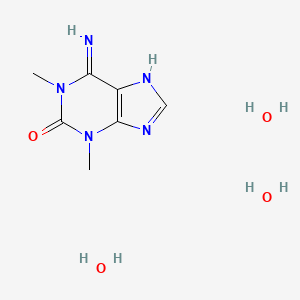
![3-Bromo-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11879077.png)

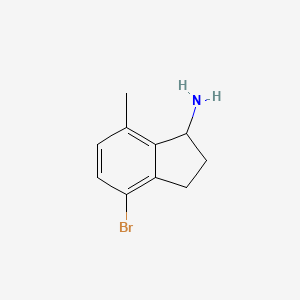

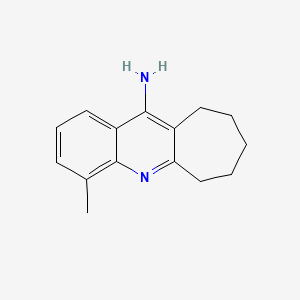
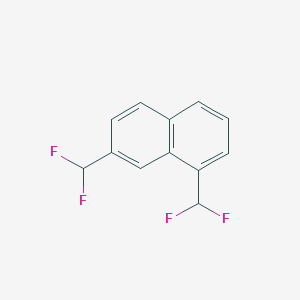
![8-Acetyl-2H-furo[2,3-H]chromen-2-one](/img/structure/B11879105.png)
![7-Chloro-6-(hydroxymethyl)-2H-pyrido[3,2-b][1,4]thiazin-3(4H)-one](/img/structure/B11879120.png)
![4-Chloro-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11879128.png)

